![molecular formula C10H16O B2728676 1-(3-Bicyclo[3.2.1]octanyl)ethanone CAS No. 2109916-97-2](/img/structure/B2728676.png)

1-(3-Bicyclo[3.2.1]octanyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

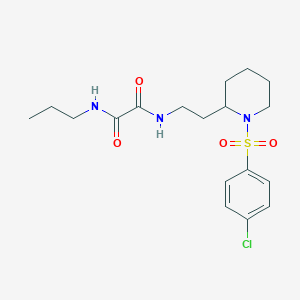

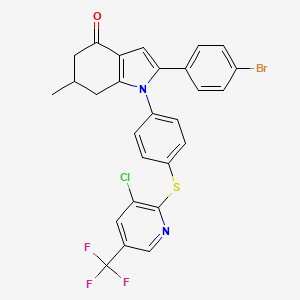

1-(3-Bicyclo[3.2.1]octanyl)ethanone is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.24 . The IUPAC name for this compound is 1-((1R,5S)-bicyclo[3.2.1]octan-3-yl)ethan-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O/c1-7(11)10-5-8-2-3-9(4-8)6-10/h8-10H,2-6H2,1H3 . This indicates that the compound contains a bicyclo[3.2.1]octane structure with an ethanone group attached.Scientific Research Applications

Synthesis and Biological Activity

Research involving bicyclic compounds similar to 1-(3-Bicyclo[3.2.1]octanyl)ethanone includes the synthesis of heterocyclic ketimines and their chromium(III) complexes, which have been assessed for growth-inhibiting potential against various fungal and bacterial strains, suggesting potential antimicrobial applications (Shrivastava, Fahmi, & Singh, 2010).

Material Science and Catalysis

In material science, bicyclic compounds serve as precursors or catalysts in the synthesis of biologically active compounds. An example is the preparation of a new DABCO-based ionic liquid and its application in synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, indicating its usefulness in pharmaceutical synthesis (Shirini, Langarudi, & Daneshvar, 2017).

Organic Synthesis and Stereochemistry

Bicyclic skeletons are crucial in organic synthesis for constructing complex molecules. Research on the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene provides insights into the stereochemical outcomes of certain organic reactions, guiding the synthesis of novel organic compounds (Brinker, Bespokoev, Reisenauer, & Schreiner, 2012).

Asymmetric Synthesis

The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives demonstrates the importance of bicyclic frameworks in asymmetric synthesis, enabling the creation of chiral molecules that are valuable in medicinal chemistry and drug development (Martens & Lübben, 1991).

Polymer Chemistry

Bicyclic compounds also find applications in polymer chemistry, as shown by the study on gradient copolymer prepared from alternating ring-opening metathesis of three monomers. This research underscores the utility of bicyclic compounds in developing novel polymer materials with specific properties (Boadi & Sampson, 2021).

Future Directions

properties

IUPAC Name |

1-(3-bicyclo[3.2.1]octanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(11)10-5-8-2-3-9(4-8)6-10/h8-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPUKTLOUFCLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2CCC(C2)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether](/img/structure/B2728593.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2728602.png)

![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)